Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure
935660-75-6 structure
Product Name:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
CAS番号:935660-75-6
MF:C19H22BNO3
メガワット:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
Update Time:2025-10-22

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
    • AX8163853
    • Y6586
    • N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
    • SCHEMBL257797
    • C77216
    • 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
    • MFCD14706697
    • CS-0153856
    • DA-40378
    • DS-12803
    • DTXSID50583111
    • C19H22BNO3
    • 935660-75-6
    • AKOS015919115
    • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
    • MDL: MFCD14706697
    • インチ: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
    • InChIKey: BRERQYZGASSZJR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

計算された属性

  • せいみつぶんしりょう: 323.1692737g/mol
  • どういたいしつりょう: 323.1692737g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6

じっけんとくせい

  • 密度みつど: 1.13

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
225263-250mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
250mg
£53.00 2022-02-28
Fluorochem
225263-1g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
1g
£129.00 2022-02-28
TRC
N072195-50mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
50mg
$ 110.00 2022-06-03
TRC
N072195-100mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
100mg
$ 180.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74020-250mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
250mg
¥406.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74020-1g
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
1g
¥966.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74020-100mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6
100mg
¥206.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH293-50mg
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
935660-75-6 95+%
50mg
183.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH293-250mg
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
935660-75-6 95+%
250mg
693CNY 2021-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD163853-100mg
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
935660-75-6 95%
100mg
¥84.0 2024-04-17

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
リファレンス
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor
Dai, Yujia; Hartandi, Kresna; Ji, Zhiqin; Ahmed, Asma A.; Albert, Daniel H.; et al, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

合成方法 2

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
リファレンス
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

合成方法 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  0 °C; overnight, rt
リファレンス
Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3
Deng, Lin; Mo, Jianshan; Zhang, Yi; Peng, Keren; Li, Huaxuan; et al, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 15 h, rt
リファレンス
Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  3 h, 65 °C
リファレンス
Electrochemical Radical Borylation of Aryl Iodides
Hong, Junting; Liu, Qianyi; Li, Feng; Bai, Guangcan; Liu, Guoquan; et al, Chinese Journal of Chemistry, 2019, 37(4), 347-351

合成方法 6

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ;  50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
リファレンス
A process for the preparation of niraparib
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ;  18 h, 90 °C
リファレンス
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles
Lavoie, Christopher M.; MacQueen, Preston M.; Stradiotto, Mark, Chemistry - A European Journal, 2016, 22(52), 18752-18755

合成方法 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
リファレンス
Preparation of arylboronates as inhibitors of fatty acid amide hydrolase
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties
Yu, Zhanqian; Uthe, Brian; Gelfand, Rachel; Pelton, Matthew; Ptaszek, Marcin, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
リファレンス
Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation
O'Broin, Calvin Q.; Guiry, Patrick J., Organic Letters, 2020, 22(3), 879-883

合成方法 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ;  10 min, 0 °C; 2.5 h, rt
リファレンス
para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis
Okumura, Shogo; Tang, Shuwei; Saito, Teruhiko; Semba, Kazuhiko; Sakaki, Shigeyoshi; et al, Journal of the American Chemical Society, 2016, 138(44), 14699-14704

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
注文番号:A11020
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 20:33
価格 ($):414.0/747.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
A11020
清らかである:99%/99%
はかる:5g/10g
価格 ($):414.0/747.0
Email